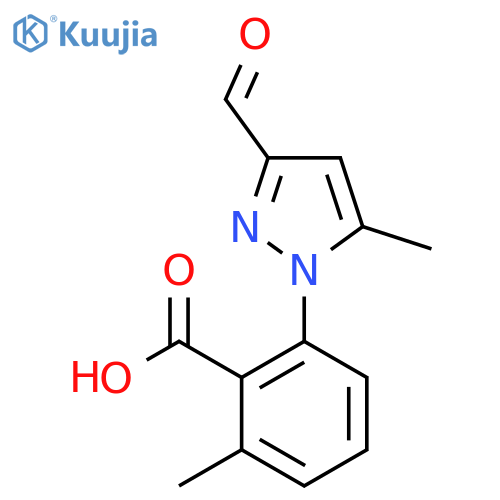Cas no 2137684-60-5 (2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid)

2137684-60-5 structure
商品名:2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-731214
- 2137684-60-5
- 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid
-
- インチ: 1S/C13H12N2O3/c1-8-4-3-5-11(12(8)13(17)18)15-9(2)6-10(7-16)14-15/h3-7H,1-2H3,(H,17,18)
- InChIKey: KMDXUAKZTUOTBD-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C)=CC=CC=1N1C(C)=CC(C=O)=N1)=O
計算された属性
- せいみつぶんしりょう: 244.08479225g/mol
- どういたいしつりょう: 244.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-731214-1.0g |
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid |
2137684-60-5 | 1g |
$0.0 | 2023-06-07 |
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
2137684-60-5 (2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid) 関連製品
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
